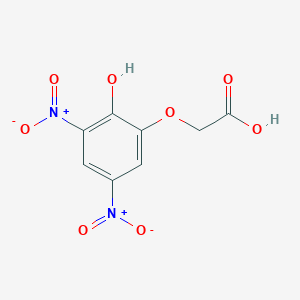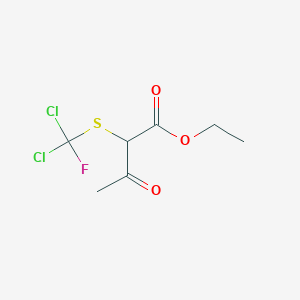
2-(Dichlorofluromethylthio)-3-oxo-butyric acid ethyl ester, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dichlorofluromethylthio)-3-oxo-butyric acid ethyl ester, 97% (DCFME) is a synthetic compound with a wide range of applications in scientific research. It is used as an inhibitor of various enzymes and is extensively used in biochemical research. DCFME has been studied extensively and has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
2-(Dichlorofluromethylthio)-3-oxo-butyric acid ethyl ester, 97% is used in a variety of scientific research applications. It is used as an inhibitor of various enzymes, including proteases, phosphatases, and lipases. It is also used in biochemical research to study the effects of various compounds on cellular processes. It has been used to study the effects of various drugs on the body, as well as to study the effects of various hormones on the body.
Mécanisme D'action
2-(Dichlorofluromethylthio)-3-oxo-butyric acid ethyl ester, 97% works by inhibiting the activity of various enzymes. It binds to the active site of the enzyme and prevents it from binding to its substrate. This prevents the enzyme from catalyzing the reaction and thus prevents the reaction from occurring.
Biochemical and Physiological Effects
2-(Dichlorofluromethylthio)-3-oxo-butyric acid ethyl ester, 97% has a variety of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including proteases, phosphatases, and lipases. It has also been found to inhibit the activity of various hormones, including insulin, glucagon, and growth hormone. Additionally, it has been found to inhibit the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Dichlorofluromethylthio)-3-oxo-butyric acid ethyl ester, 97% has a number of advantages for lab experiments. It is relatively simple to synthesize and can be synthesized in a laboratory setting. It is also relatively inexpensive and can be obtained from a variety of sources. Additionally, it has a wide range of applications in scientific research.
However, 2-(Dichlorofluromethylthio)-3-oxo-butyric acid ethyl ester, 97% also has some limitations. It is not as effective as some other inhibitors, such as inhibitors of proteases and phosphatases. Additionally, it is not as effective at inhibiting the activity of hormones and neurotransmitters as some other compounds.
Orientations Futures
There are a number of potential future directions for 2-(Dichlorofluromethylthio)-3-oxo-butyric acid ethyl ester, 97%. One potential direction is to develop more effective inhibitors of proteases and phosphatases. Additionally, 2-(Dichlorofluromethylthio)-3-oxo-butyric acid ethyl ester, 97% could be used to develop more effective inhibitors of hormones and neurotransmitters. Additionally, 2-(Dichlorofluromethylthio)-3-oxo-butyric acid ethyl ester, 97% could be used to study the effects of various drugs on the body, as well as to study the effects of various hormones on the body. Additionally, 2-(Dichlorofluromethylthio)-3-oxo-butyric acid ethyl ester, 97% could be used to study the effects of various compounds on cellular processes. Finally, 2-(Dichlorofluromethylthio)-3-oxo-butyric acid ethyl ester, 97% could be used to develop more effective inhibitors of various enzymes and hormones.
Méthodes De Synthèse
2-(Dichlorofluromethylthio)-3-oxo-butyric acid ethyl ester, 97% is synthesized using a reaction between dichloroacetic acid and ethyl thioacetic acid. The reaction is catalyzed by a base, such as potassium hydroxide or sodium hydroxide, and is performed in an aqueous solution. The reaction yields a product that is 97% pure 2-(Dichlorofluromethylthio)-3-oxo-butyric acid ethyl ester, 97%. The reaction is relatively simple and can be performed in a laboratory setting.
Propriétés
IUPAC Name |
ethyl 2-[dichloro(fluoro)methyl]sulfanyl-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl2FO3S/c1-3-13-6(12)5(4(2)11)14-7(8,9)10/h5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGYBTHYRZGENL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)SC(F)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dichlorofluromethylthio)-3-oxo-butyric acid ethyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1H-Benzo[d][1,2,3]triazol-1-yl)propan-1-ol](/img/structure/B6296840.png)

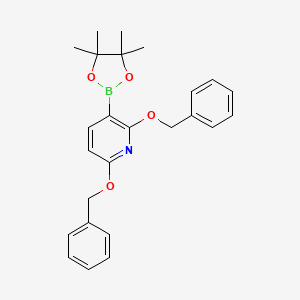

![(2E)-3-[(2R)-1-Methylpyrrolidin-2-yl]prop-2-enoic acid hydrochloride](/img/structure/B6296879.png)


![2-[(Dichlorofluoromethyl)thio]-malonic acid 1,3-diethyl ester, 90%](/img/structure/B6296889.png)
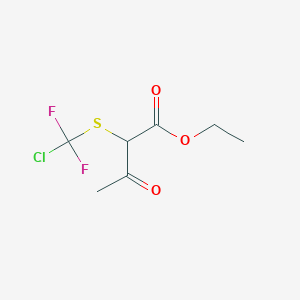
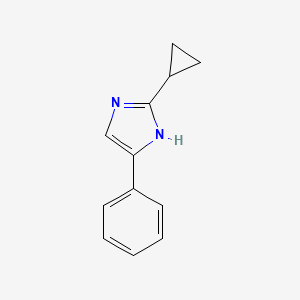

![(2R)-1-[(t-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B6296933.png)
